Oxygen-17
Overview
Description
Oxygen-17 atom is the stable isotope of oxygen with relative atomic mass 16.999131. The least abundant (0.038 atom percent) isotope of naturally occurring oxygen.
Scientific Research Applications
1. Structural Analysis in Materials Science
Oxygen-17 solid-state NMR (SSNMR) spectroscopy has become a critical tool in materials science, especially for characterizing metal-organic frameworks (MOFs). The use of 17O isotopic enrichment, combined with high magnetic fields, has allowed scientists to gain detailed insights into the local geometric and bonding environments of oxygen sites. This technique is particularly effective for studying subtle structural differences and weak interactions in materials, which are often challenging to analyze through other methods (Martins et al., 2020).
2. Brain Oxygen Metabolism Imaging
In vivo oxygen-17 NMR has emerged as a powerful method for imaging brain oxygen metabolism. This technique enables the monitoring of the uptake or washout of 17O-labeled agents, providing valuable insights into cerebral metabolic rates and brain function. The unique properties of 17O NMR make it a non-invasive tool for studying oxygen-containing metabolites in living species, contributing significantly to our understanding of cerebral oxygen metabolism (Zhu & Chen, 2011).
3. Hydrological and Paleoclimate Research
17O-excess measurements in precipitation have important applications in hydrology and paleoclimate research. By analyzing the isotopic composition of meteoric water, researchers can better understand the processes occurring during evaporation, transport, and condensation. This information is vital for interpreting past climate changes and predicting future climate patterns (Duan et al., 2020).
4. Biomolecular Structure and Dynamics
17O NMR spectroscopy offers unique insights into the structural and dynamical features of biomolecules. Recent advances have made it possible to resolve the oxygen sites in proteins and other biomolecules, providing a novel tool for investigating their structural integrity and functional interactions. This methodology has significant potential for advancing our understanding of protein structure and folding (Muniyappan et al., 2021).
properties
IUPAC Name |
oxidane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O/h1H2/i1+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYOFNOQVPJJNP-OUBTZVSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[17OH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70930542 | |
Record name | (~17~O)Water | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.015 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13968-48-4 | |
Record name | Oxygen, isotope of mass 17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (~17~O)Water | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70930542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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